3,5-Dimethylphenyl 2-ethoxybenzoate

Description

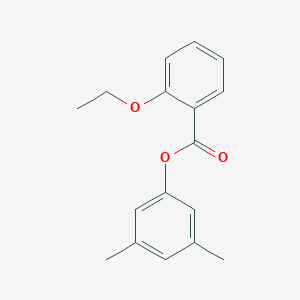

3,5-Dimethylphenyl 2-ethoxybenzoate is an ester derivative of 2-ethoxybenzoic acid, featuring a 3,5-dimethylphenyl group as the esterifying alcohol. This compound is structurally characterized by the ethoxy group at the 2-position of the benzoate ring and two methyl substituents at the 3,5-positions of the phenyl moiety.

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32g/mol |

IUPAC Name |

(3,5-dimethylphenyl) 2-ethoxybenzoate |

InChI |

InChI=1S/C17H18O3/c1-4-19-16-8-6-5-7-15(16)17(18)20-14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3 |

InChI Key |

JYIIIVWWPKLWFR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC(=CC(=C2)C)C |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC(=CC(=C2)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : Contains a 3,5-dimethylphenyl group attached to a hydroxynaphthalene-carboxamide backbone.

- Key Properties : Demonstrates high photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts .

- Comparison : The 3,5-dimethylphenyl group enhances lipophilicity and electron-withdrawing effects, crucial for binding to photosystem II. The ethoxy group in this compound may similarly influence electron density but likely reduces hydrogen-bonding capacity compared to the hydroxynaphthalene-carboxamide.

Methyl 2-formyl-3,5-dimethoxybenzoate

N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : Differs by fluorine substituents instead of methyl groups.

- Key Properties : Comparable PET-inhibiting activity (IC50 ~10 µM) to the dimethylphenyl analogue .

- Comparison : Fluorine’s strong electron-withdrawing nature enhances binding affinity, whereas methyl groups in this compound may prioritize lipophilicity over electronic effects.

Poly(arylene ether sulfone)s (PAES) with 3,5-Dimethylphenyl Pendants

- Structure : Polymers incorporating 3,5-dimethylphenyl groups as side chains .

- Key Properties : Hydroxide conductivity up to 49.8 mS cm⁻¹ at 80°C, attributed to dense benzyl-type quaternary ammonium pendants .

Physicochemical Properties

Lipophilicity and Solubility

- This compound : The ethoxy group increases polarity relative to purely alkyl-substituted benzoates (e.g., methyl or ethyl esters), but the 3,5-dimethylphenyl group enhances hydrophobicity.

- Methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)sulfonylbenzoate (Metsulfuron methyl ester): A sulfonylurea herbicide with methoxy and triazine substituents . Its higher water solubility (due to sulfonyl and triazine groups) contrasts with the lipophilic profile of this compound.

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.